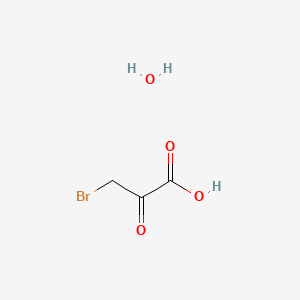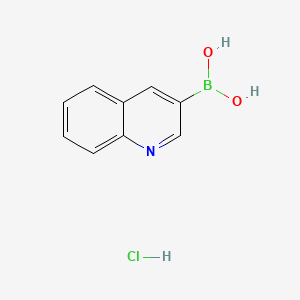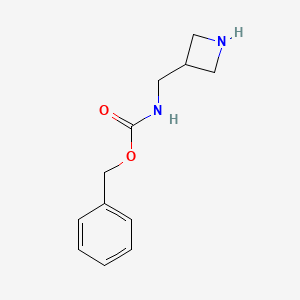
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid (4-FDMPCA) is a compound derived from pyrrole, a five-membered heterocyclic aromatic compound. 4-FDMPCA is a synthetic compound used in research, and has been studied for its potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One study outlines the synthesis of novel pyrrole derivatives with potent antimicrobial properties. These compounds were synthesized through a series of reactions including cyclization, hydrolysis, decarboxylation, and formylation. The antimicrobial screening showed that these derivatives possess good antibacterial and antifungal activities, attributed to the heterocyclic ring's presence. Further enhancements in activity were observed with the introduction of a methoxy group, indicating the potential for designing new therapeutic tools based on these structures (Hublikar et al., 2019).
Spectroscopy and Quantum Chemical Approaches
Another aspect of research on related pyrrole derivatives involves their structural and spectral analysis through experimental and quantum chemical approaches. For instance, the study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into its synthesis, molecular structure, and the nature of interactions such as hydrogen bonding. Theoretical calculations complemented the experimental findings, offering a deeper understanding of the compound's stability and interactions (Singh et al., 2013).
Potential in Ligand Synthesis
Research into the synthesis of precursors for chiral bidentate phosphine ligands also highlights the utility of pyrrole derivatives in creating complex organic molecules. The study presented methodologies for synthesizing 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, showcasing their potential in catalysis and ligand synthesis (Smaliy et al., 2013).
Propriétés
IUPAC Name |
4-formyl-2,5-dimethyl-1-[(3-methylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-4-6-13(7-10)8-17-11(2)14(9-18)15(12(17)3)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUNZVUIBWSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=C2C)C(=O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)


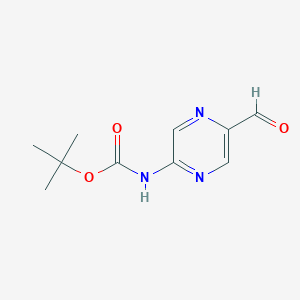
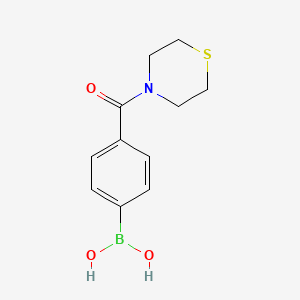
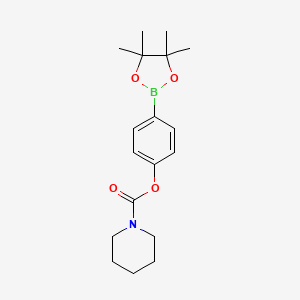

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)


